molecular formula C17H38ClNO B14684066 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride CAS No. 34607-64-2

2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride

Cat. No.: B14684066
CAS No.: 34607-64-2
M. Wt: 307.9 g/mol
InChI Key: SNMPLNMNZGHMHW-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is then purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones .

Scientific Research Applications

2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.

    Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.

Uniqueness

2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .

Properties

CAS No.

34607-64-2

Molecular Formula

C17H38ClNO

Molecular Weight

307.9 g/mol

IUPAC Name

2-hydroxytetradecyl(trimethyl)azanium;chloride

InChI

InChI=1S/C17H38NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

SNMPLNMNZGHMHW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

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